5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
CAS No.: 1368766-25-9
Cat. No.: VC2574798
Molecular Formula: C11H11FO
Molecular Weight: 178.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368766-25-9 |
|---|---|
| Molecular Formula | C11H11FO |
| Molecular Weight | 178.2 g/mol |
| IUPAC Name | 5-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 |
| Standard InChI Key | FLDTXNMPWCQWKQ-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1=O)C=CC=C2F |
| Canonical SMILES | CC1CCC2=C(C1=O)C=CC=C2F |
Introduction
Chemical Identity and Nomenclature
5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one belongs to the class of tetrahydronaphthalene derivatives, specifically categorized as a fluorinated tetralone. This compound features a six-membered aromatic ring fused to a cyclohexanone ring with a methyl substituent at the 2-position and a fluorine atom at the 5-position.
Identification Parameters
The compound is characterized by several key identifiers that establish its chemical identity, as presented in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Name | 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
| CAS Number | 1368766-25-9 |
| Alternative CAS | 1935209-55-4 |
| Molecular Formula | C₁₁H₁₁FO |
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | 5-fluoro-2-methyl-3,4-dihydro-1(2H)-naphthalenone |
The compound has several synonyms in the chemical literature, including 5-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one and 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-2-methyl- . These alternative names follow different naming conventions but refer to the identical chemical structure.
Structural Characteristics
Molecular Structure
The molecular structure of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one consists of a bicyclic system with a fluorinated benzene ring fused to a cyclohexanone ring containing a methyl substituent at the 2-position and a carbonyl group at position 1. This arrangement creates a rigid framework with specific geometric constraints that influence its chemical behavior and potential biological activities.
Structural Identifiers
For computational chemistry and database searching, several structural identifiers are used to uniquely represent this compound, as shown in Table 2.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 |
| InChIKey | FLDTXNMPWCQWKQ-UHFFFAOYSA-N |
| SMILES | CC1CCc2c(C1=O)cccc2F |
These identifiers allow for unambiguous identification of the compound in chemical databases and facilitate computational analyses of its properties . The SMILES notation, in particular, provides a concise representation of the compound's two-dimensional structure that can be readily interpreted by cheminformatics software.
Physical and Chemical Properties
Physical Properties
The physical properties of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one determine its behavior in various environments and its suitability for different applications. Table 3 summarizes the key physical properties of this compound.
Table 3: Physical Properties
| Property | Value | Method |
|---|---|---|
| Physical State | Liquid | Experimental |
| Density | 1.135 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 271.4 ± 29.0 °C | Predicted |
| Melting Point | Not reported | - |
| Appearance | Not reported | - |
The relatively high boiling point suggests strong intermolecular forces, likely due to the presence of the carbonyl group, which can participate in dipole-dipole interactions and potential hydrogen bonding with appropriate partners.
Chemical Reactivity
The chemical reactivity of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is governed by several functional groups:
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The ketone functionality at the 1-position is susceptible to nucleophilic addition reactions and can undergo reduction to the corresponding alcohol.
-
The fluorine atom at the 5-position influences the electron distribution in the aromatic ring, potentially directing electrophilic aromatic substitution reactions.
-
The methyl group at the 2-position can participate in deprotonation reactions under strong basic conditions.
These reactive sites provide opportunities for further derivatization and synthetic modifications, enhancing the compound's value as a chemical building block.
The relatively high price point and limited package sizes suggest that this compound is primarily intended for research applications rather than large-scale industrial use. Most suppliers indicate a purity of 95%, which is suitable for most research purposes.
Related Compounds and Structural Analogues
Understanding the relationship between 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one and structurally similar compounds provides insight into its potential chemical and biological behavior.
Structural Analogues
Table 5 presents a comparison of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one with closely related structural analogues.
Table 5: Structural Analogues of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
These structural analogues share the tetrahydronaphthalene core but differ in substituent patterns, offering comparative insights into structure-property relationships. For instance, the amine derivative (5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine) provides a more basic center compared to the neutral ketone functionality in the target compound.
Chemical Transformations
The structural features of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one suggest several potential chemical transformations:
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Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
-
Reductive Amination: Treatment with amines under reducing conditions could yield amino derivatives.
-
Wittig Reaction: The ketone functionality could participate in olefination reactions.
-
α-Functionalization: The position adjacent to the carbonyl group could be functionalized through enolate chemistry.
These potential transformations expand the utility of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one as a versatile synthetic intermediate.
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